
Tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyridine moiety. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
化学反应分析
Types of Reactions
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
作用机制
The mechanism of action of (S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
®-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate: The enantiomer of the compound .
tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate: The racemic mixture.
tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate derivatives: Compounds with different substituents on the pyridine or pyrrolidine rings.
Uniqueness
(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both chloro and methylthio substituents on the pyridine ring. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C15H21ClN2O3S |
|---|---|
分子量 |
344.9 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O3S/c1-15(2,3)21-14(19)18-6-5-10(9-18)20-11-7-12(16)17-13(8-11)22-4/h7-8,10H,5-6,9H2,1-4H3 |
InChI 键 |
DQSYEBAPSZGWAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC(=C2)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14785541.png)
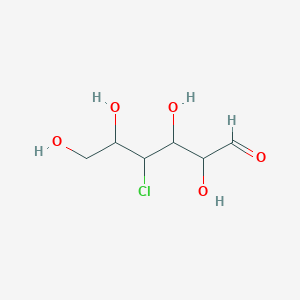
![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)

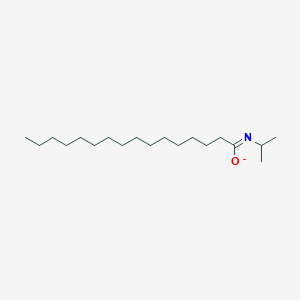
![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)

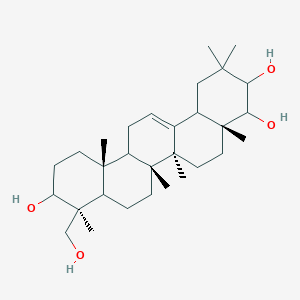
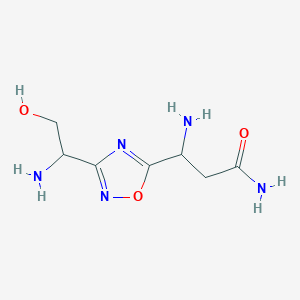
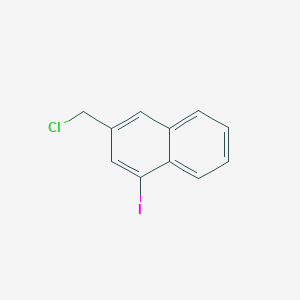

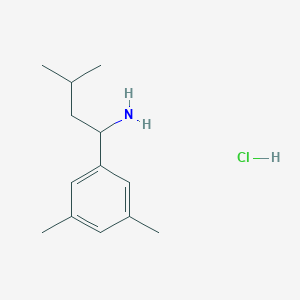

![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
